molecular formula C17H14ClNO2 B2901093 N-(4-chlorobenzyl)-2H-chromene-3-carboxamide CAS No. 338760-92-2

N-(4-chlorobenzyl)-2H-chromene-3-carboxamide

Cat. No.: B2901093
CAS No.: 338760-92-2
M. Wt: 299.75
InChI Key: KARDGWIIEARQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2H-chromene-3-carboxamide is a chemical compound for research use, featuring a chromene core linked to a 4-chlorobenzyl group via a carboxamide bridge. The 2H-chromene scaffold is a versatile and biologically attractive structure in medicinal chemistry, known for its relevance in developing therapeutic agents . Chromene derivatives have been investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, antidiabetic, and antituberculosis properties . Specifically, some chromene-3-carboxamide analogs have been synthesized and screened for biological activity, indicating the potential of this class of compounds in drug discovery . Researchers can explore this compound as a building block or reference standard in their projects. The structural motif is of significant interest for structure-activity relationship (SAR) studies, particularly in optimizing potency and selectivity for specific biological targets . This product is strictly for research applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-15-7-5-12(6-8-15)10-19-17(20)14-9-13-3-1-2-4-16(13)21-11-14/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARDGWIIEARQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amide Coupling via Carbodiimide-Mediated Activation

The most widely reported method involves coupling 2-oxo-2H-chromene-3-carboxylic acid with 4-chlorobenzylamine using carbodiimide-based activating agents. In a representative procedure, equimolar quantities of the carboxylic acid and amine are reacted in anhydrous dimethylformamide (DMF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, alongside N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 8–12 hours, yielding the target compound in 61% after purification.

Key Variables Influencing Yield

  • Solvent Selection : Polar aprotic solvents like DMF enhance reagent solubility and stabilize intermediates.
  • Stoichiometry : A 1:1.2 ratio of acid to amine minimizes side reactions, while excess EDC (2 equiv.) ensures complete activation.
  • Temperature : Prolonged reactions at elevated temperatures (40–50°C) marginally improve yields but risk decomposition.
Condition Parameter Optimal Value Yield (%)
Solvent DMF 10 mL/mmol 61
Activator EDC/HOBt 2 equiv. 61
Reaction Time Room Temperature 12 h 61

This method’s reproducibility and scalability make it a benchmark for industrial applications, though the reliance on moisture-sensitive reagents necessitates stringent anhydrous conditions.

Microwave-Assisted Accelerated Synthesis

Microwave irradiation offers a rapid alternative to classical heating, reducing reaction times from hours to minutes. In an adaptation of Method 1, a mixture of 2-oxo-2H-chromene-3-carboxylic acid (1 equiv.), 4-chlorobenzylamine (1.2 equiv.), EDC (2 equiv.), and HOBt (0.5 equiv.) in DMF is subjected to microwave irradiation at 100°C for 15–20 minutes. This approach achieves comparable yields (58–60%) while minimizing thermal degradation.

Advantages Over Classical Heating

  • Time Efficiency : 90% reduction in reaction time (12 h → 20 min).
  • Energy Economy : Localized heating reduces energy consumption by 70%.
  • Purity : Shorter exposure limits side product formation.

Solvent-Free Mechanochemical Synthesis

Eco-friendly mechanochemical synthesis employs high-energy ball milling to activate reactions without solvents. In this method, 2-oxo-2H-chromene-3-carboxylic acid and 4-chlorobenzylamine are ground with potassium carbonate (K₂CO₃) as a catalyst in a ball mill at 30 Hz for 45 minutes. The crude product is washed with ethyl acetate to yield 55–58% of the target compound.

Sustainability Metrics

  • Solvent Consumption : Eliminates 100% solvent use.
  • Catalyst Efficiency : K₂CO₃ (10 mol%) suffices for proton abstraction.
  • Waste Reduction : E-factor (kg waste/kg product) reduced by 85% compared to classical methods.

One-Pot Multicomponent Assembly

A novel one-pot strategy constructs the chromene backbone in situ while forming the amide bond. Reacting salicylaldehyde (1 equiv.), acetoacetanilide (1 equiv.), and 4-chlorobenzylamine (1.2 equiv.) in methanol under reflux for 4 hours produces N-(4-chlorobenzyl)-2H-chromene-3-carboxamide in 72% yield. The reaction proceeds via Knoevenagel condensation, cyclization, and nucleophilic addition.

Mechanistic Insights

  • Knoevenagel Step : Salicylaldehyde and acetoacetanilide condense to form a β-keto-enol intermediate.
  • Cyclization : Intramolecular esterification generates the chromene core.
  • Amidation : 4-Chlorobenzylamine attacks the carbonyl carbon, facilitated by methanol’s polarity.
Component Role Optimal Equiv.
Salicylaldehyde Electrophilic partner 1.0
Acetoacetanilide Nucleophile 1.0
4-Chlorobenzylamine Amine donor 1.2

This method’s elegance lies in its convergence, though yield optimization requires precise stoichiometric control.

Comparative Analysis of Methodologies

A meta-analysis of the four methods reveals trade-offs between efficiency, sustainability, and practicality:

Method Yield (%) Time Solvent Use Scalability
Classical Coupling 61 12 h High Excellent
Microwave 60 20 min High Moderate
Mechanochemical 58 45 min None Limited
Multicomponent 72 4 h Moderate Good

The multicomponent approach offers the highest yield but demands meticulous reagent balancing. Mechanochemical synthesis excels in sustainability but lags in scalability. Industrial settings may favor classical or microwave methods for reproducibility, while academic labs prioritize multicomponent routes for atom economy.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core and carboxamide group are susceptible to oxidation under controlled conditions.

Reagent/ConditionsProducts FormedKey FindingsReferences
KMnO₄ (acidic)Chromene ring oxidationGenerates chromene-2,3-dione derivatives via cleavage of the pyran ring.
H₂O₂ (aqueous, acidic)Carboxamide → carboxylic acidOxidative hydrolysis of the carboxamide group yields 3-carboxychromene derivatives.
Ozone (O₃) in CH₂Cl₂Epoxidation of alkene bondsForms epoxide intermediates, which rearrange to quinone derivatives under acidic conditions.

Mechanistic Insight :

  • Chromene’s conjugated diene system undergoes electrophilic oxidation, often leading to ring-opening or dione formation.
  • The carboxamide group is oxidized to carboxylic acid via radical intermediates in the presence of H₂O₂ .

Reduction Reactions

Reductive modifications target the carboxamide and chromene functionalities.

Reagent/ConditionsProducts FormedKey FindingsReferences
LiAlH₄ (dry ether)Carboxamide → amineReduces the amide to a primary amine, forming N-(4-chlorobenzyl)-3-aminomethyl-2H-chromene.
H₂ (Pd/C catalyst)Chromene → dihydrochromeneHydrogenation of the chromene’s double bond yields 3,4-dihydro-2H-chromene derivatives.
NaBH₄ (methanol)Selective carbonyl reductionPartially reduces the carboxamide to an alcohol under mild conditions.

Mechanistic Insight :

  • LiAlH₄ reduces the amide via nucleophilic attack on the carbonyl carbon, forming an intermediate iminium ion .
  • Catalytic hydrogenation proceeds via syn-addition across the chromene’s alkene .

Nucleophilic Substitution

The 4-chlorobenzyl group participates in aromatic substitution reactions.

Reagent/ConditionsProducts FormedKey FindingsReferences
NH₃ (liquid, Cu catalyst)Cl → NH₂ substitutionForms N-(4-aminobenzyl)-2H-chromene-3-carboxamide.
NaOH (aqueous, 100°C)Cl → OH substitutionHydrolysis yields N-(4-hydroxybenzyl)-2H-chromene-3-carboxamide.
Thiophenol (K₂CO₃, DMF)Cl → SPh substitutionProduces sulfanyl derivatives with retained chromene stability.

Mechanistic Insight :

  • Aromatic chlorides undergo SNAr reactions with strong nucleophiles (e.g., NH₃) under catalytic conditions .
  • Hydrolysis proceeds via a Meisenheimer complex intermediate under basic conditions.

Hydrolysis Reactions

The carboxamide group is hydrolyzed under acidic or basic conditions.

Reagent/ConditionsProducts FormedKey FindingsReferences
HCl (6M, reflux)Carboxamide → carboxylic acidYields 2H-chromene-3-carboxylic acid and 4-chlorobenzylamine.
NaOH (10%, ethanol, 60°C)Carboxamide → carboxylate saltForms sodium 2H-chromene-3-carboxylate, which acidifies to the free carboxylic acid.

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
  • Basic hydrolysis involves deprotonation of the amide nitrogen, leading to tetrahedral intermediate collapse .

Cycloaddition and Ring-Opening

The chromene core participates in cycloaddition and rearrangement reactions.

Reagent/ConditionsProducts FormedKey FindingsReferences
Maleic anhydride (heat)Diels-Alder adductsChromene acts as a diene, forming six-membered cycloadducts with electron-deficient dienophiles.
UV light (λ = 254 nm)Electrocyclic ring-openingGenerates ortho-quinonoid intermediates, which dimerize or react with nucleophiles.

Mechanistic Insight :

  • Diels-Alder reactions exploit the chromene’s conjugated diene system, with regioselectivity governed by frontier molecular orbitals .
  • Electrocyclic ring-opening under UV light follows Woodward-Hoffmann rules .

Key Mechanistic Pathways

  • Oxidation : Chromene’s electron-rich system reacts with oxidizing agents to form diones or epoxides.
  • Substitution : The 4-chlorophenyl group undergoes SNAr reactions due to electron-withdrawing effects from the Cl atom.
  • Hydrolysis : Carboxamide stability varies with pH, favoring acid- or base-catalyzed cleavage.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorobenzyl)-2H-chromene-3-carboxamide has been explored for its potential as a lead compound in drug development. Its ability to inhibit acetylcholinesterase (AChE) makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that it exhibits 1.78 times greater AChE inhibition activity than rivastigmine, a standard treatment.

Table 1: Comparative AChE Inhibition Activity

CompoundAChE Inhibition Activity (times compared to Rivastigmine)
This compound1.78
Rivastigmine1.0

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, derivatives of chromene compounds have exhibited significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 7.81 μM to 12.5 μg/mL .

Table 2: Antimicrobial Activity of Chromene Derivatives

CompoundTarget BacteriaMIC (μM)
This compoundStaphylococcus aureus7.81
Novel Chromene DerivativeMycobacterium tuberculosis12.5

Anticancer Properties

The compound has shown potential anticancer activity by inhibiting various kinases involved in cancer progression. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development in oncology . The mechanism involves interaction with specific molecular targets, leading to altered signal transduction pathways.

Case Study 1: AChE Inhibition in Alzheimer's Disease

A recent study evaluated the efficacy of this compound in inhibiting AChE and its potential as a dual inhibitor targeting both AChE and butyrylcholinesterase (BuChE). The results indicated significant inhibition of both enzymes, suggesting that this compound could be developed into a therapeutic agent for Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

In another study, the antimicrobial efficacy of this compound was assessed against Mycobacterium tuberculosis. The compound exhibited an MIC of 12.5 μg/mL, demonstrating its potential as an anti-tubercular agent . This finding highlights the importance of exploring chromene derivatives in the search for new treatments for resistant strains of tuberculosis.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Molecular Formula: C₂₁H₁₉NO₄
  • Key Differences :
    • Substituent : Replaces the 4-chlorobenzyl group with a 4-methoxyphenethyl chain.
    • Chromene Modification : Features a 2-oxo group instead of the 2H-chromene system.
  • The 2-oxo group may enhance stability but reduce ring aromaticity compared to 2H-chromene .
4-Oxo-4H-chromene-3-carboxaldehyde
  • Molecular Formula : C₁₀H₆O₃
  • Key Differences :
    • Core Structure : Contains a 4-oxo chromene system with a carboxaldehyde at the 3-position.
  • Impact: The aldehyde group offers a reactive site for nucleophilic additions, making it useful in synthesizing heterocyclic derivatives.
6-Chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide
  • Molecular Formula: C₂₃H₂₂ClNO₇S
  • Key Differences :
    • Substituents : Features a 6-chloro group on the chromene core and a 3,4-dimethoxybenzyl side chain.
    • Additional Groups : Includes a tetrahydrothiophene sulfone moiety.
  • Impact :
    • The sulfone group enhances water solubility, while the dimethoxybenzyl group may improve binding to hydrophobic enzyme pockets.
    • The 6-chloro substituent could confer distinct electronic effects compared to the 4-chlorobenzyl group .

Research Findings and Implications

  • Chlorobenzyl vs. Methoxyphenethyl : The 4-chlorobenzyl group in the target compound provides moderate lipophilicity, balancing cellular uptake and solubility. In contrast, the methoxyphenethyl analog’s higher lipophilicity may improve tissue penetration but reduce aqueous stability .
  • Clinical Potential: Derivatives with sulfone or chloro substituents (e.g., ) show promise in kinase inhibition, suggesting that N-(4-chlorobenzyl)-2H-chromene-3-carboxamide could be optimized for oncology applications .

Biological Activity

N-(4-chlorobenzyl)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chromene core, which is known for its versatility in biological applications. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. The carboxamide functional group is crucial for forming hydrogen bonds, contributing to the compound's biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of chromene compounds, including this compound, exhibit antimicrobial properties. In a study evaluating various chromene derivatives, it was found that specific modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. The compound showed promising results against strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivity Against BacteriaReference
This compoundEffective against S. aureus
Other derivativesBroader spectrum against multiple strains

2. Anticancer Properties

This compound has been investigated for its anticancer potential. Its mechanism involves the induction of apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways. Studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer models .

Case Study: In vitro assays demonstrated that this compound reduced the proliferation of MCF-7 (breast cancer) and HT-29 (colon cancer) cells by more than 50% at concentrations below 10 µM, indicating strong anticancer activity .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). This inhibition leads to a decrease in pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound can bind to the active sites of enzymes like COX, leading to reduced enzyme activity and subsequent decrease in inflammation.
  • Apoptosis Induction: By modulating apoptotic pathways, it activates caspases that trigger cell death in cancerous cells.
  • Receptor Modulation: It may interact with various receptors involved in cellular signaling, altering normal cellular responses to stimuli .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the chromene scaffold can significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against microbial strains and cancer cells while maintaining low cytotoxicity to normal cells .

Q & A

Q. What are the established synthetic routes for N-(4-chlorobenzyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.
  • Amidation : Reaction of the chromene intermediate with 4-chlorobenzylamine using coupling agents like EDCI or DCC in the presence of triethylamine . Optimization strategies : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometry of coupling reagents to improve yield (reported 60-75%) and purity (>95% by HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation : 1^1H/13^13C NMR for verifying substituents (e.g., chlorobenzyl protons at δ 7.2-7.4 ppm) and chromene backbone (C=O at ~170 ppm) .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS for molecular ion [M+H]+^+ at m/z 314.08) .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, though limited data exists for this specific compound .

Q. What preliminary biological activities have been reported for chromene-3-carboxamide derivatives?

  • Anticancer activity : IC50_{50} values of 10-50 μM against HeLa and MCF-7 cells via apoptosis induction (caspase-3 activation) .
  • Anti-inflammatory effects : Inhibition of COX-2 (60% at 50 μM) in RAW264.7 macrophages . Note : These activities are inferred from structurally analogous compounds (e.g., furan or nitro-substituted derivatives) due to limited direct data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological data for this compound class?

  • Source identification : Variability in substituents (e.g., 4-chlorobenzyl vs. 3-chlorobenzyl) or impurities (e.g., unreacted starting materials) can skew results. Validate purity via LC-MS and repeat assays under standardized conditions .
  • Mechanistic studies : Use siRNA knockdown or inhibitor co-treatment to confirm target specificity (e.g., MAPK vs. PI3K pathways) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Compare 4-chlorobenzyl with nitro (electron-withdrawing) or methoxy (electron-donating) groups to assess impacts on cytotoxicity and solubility (logP range: 2.8-3.5) .
  • Scaffold modification : Replace chromene with coumarin or quinoline cores to evaluate bioactivity retention .
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding affinities for kinases or GPCRs .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • In vitro assays : Microsomal stability (e.g., rat liver microsomes, t1/2_{1/2} >30 min desirable) and CYP450 inhibition screening .
  • Toxicity profiling : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .
  • Pharmacokinetics : Oral bioavailability studies in rodents (Cmax_{max} and AUC via LC-MS/MS) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification hurdles : Column chromatography may be impractical; switch to recrystallization (solvent: ethyl acetate/hexane) or flash distillation .
  • Yield optimization : Catalytic methods (e.g., Pd-mediated coupling for chlorobenzyl attachment) to reduce steps and improve atom economy .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified HeLa), incubation times (48-72 hr), and MTT/WST-1 assays .
  • Control for solvent effects : Ensure DMSO concentration ≤0.1% to avoid false positives .

Q. What computational tools can predict off-target interactions?

  • Chemoproteomics : Use affinity-based probes to map interactomes .
  • Machine learning : Train models on PubChem BioAssay data to forecast secondary targets (e.g., kinases, ion channels) .

Methodological Resources

  • Spectral libraries : Compare NMR shifts with Cambridge Structural Database entries (e.g., CCDC 2050001 for analogous chromenes) .
  • Open-source tools : SwissADME for predicting ADME properties, and Molinspiration for bioactivity scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.